N-phenyl-2-(trifluoromethyl)pyridin-4-amine
Overview
Description
N-phenyl-2-(trifluoromethyl)pyridin-4-amine is an organic compound with the molecular formula C12H9F3N2. It is characterized by the presence of a trifluoromethyl group attached to a pyridine ring, which is further substituted with a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-phenyl-2-(trifluoromethyl)pyridin-4-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the reaction of 4-chloro-2-(trifluoromethyl)pyridine with aniline under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve vapor-phase chlorination/fluorination at high temperatures using transition metal-based catalysts like iron fluoride. This method allows for the efficient introduction of the trifluoromethyl group into the pyridine ring .
Chemical Reactions Analysis
Types of Reactions: N-phenyl-2-(trifluoromethyl)pyridin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
N-phenyl-2-(trifluoromethyl)pyridin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of agrochemicals and materials with unique properties
Mechanism of Action
The mechanism of action of N-phenyl-2-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. For example, it may inhibit certain kinases involved in cell proliferation, thereby exhibiting anticancer effects .
Comparison with Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: Similar in structure but lacks the phenyl group.
2-(Trifluoromethyl)pyridin-4-amine: Similar but without the phenyl substitution.
Uniqueness: N-phenyl-2-(trifluoromethyl)pyridin-4-amine is unique due to the presence of both the trifluoromethyl and phenyl groups, which confer distinct chemical and biological properties. The combination of these groups enhances its stability, lipophilicity, and potential biological activities compared to similar compounds .
Properties
IUPAC Name |
N-phenyl-2-(trifluoromethyl)pyridin-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2/c13-12(14,15)11-8-10(6-7-16-11)17-9-4-2-1-3-5-9/h1-8H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXXPKLLGBFYALB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC(=NC=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20572638 | |
Record name | N-Phenyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
234112-18-6 | |
Record name | N-Phenyl-2-(trifluoromethyl)pyridin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20572638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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